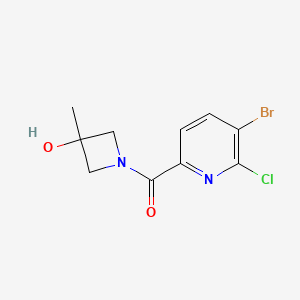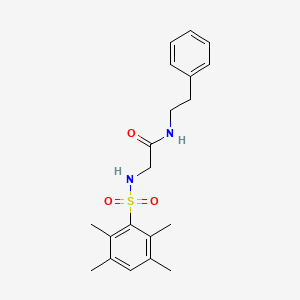
N-phenethyl-2-(2,3,5,6-tetramethylphenylsulfonamido)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include other names it’s known by and its CAS registry number .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, the type of reaction, the conditions under which the reaction occurs, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include understanding the reagents and conditions necessary for the reaction, the mechanism of the reaction, and the products formed .Physical and Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .科学的研究の応用
Bioorganic and Medicinal Chemistry Applications
N-phenethyl-2-(2,3,5,6-tetramethylphenylsulfonamido)acetamide has been investigated for its potential in the development of new therapeutic agents, particularly as a part of the study on sulfonamide derivatives. These compounds are notable for their wide range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. For instance, studies have shown the design and evaluation of various sulfonamide derivatives to explore their histamine H₃ receptor antagonist capabilities, highlighting their potential in treating disorders like excessive daytime sleepiness (EDS) and cognitive impairments (Semple et al., 2012; Covel et al., 2009).
Chemical Imaging and Sensory Applications
Research also extends into chemical imaging, where derivatives of this compound, such as Good's buffers, have been applied to pH imaging using hyperpolarized 13C MRI. This technique enables rapid NMR- and MRI-based pH measurements, leveraging the pH-sensitive chemical shift of carbon in the compound for physiological range imaging (Flavell et al., 2015).
Environmental and Analytical Chemistry
The compound has also found application in environmental and analytical chemistry, as evidenced by its use in developing new probes for sensitive detection of carbonyl compounds in water samples. This application underscores the compound's utility in environmental monitoring and assessment, demonstrating its versatility beyond biomedical applications (Houdier et al., 2000).
Enzyme Inhibition and Alzheimer’s Disease
Additionally, the compound's framework has been utilized in synthesizing enzyme inhibitors, notably in Alzheimer’s disease research. Novel sulfonamides derived from this chemical structure have been synthesized and evaluated for their inhibitory effects on acetylcholinesterase, demonstrating potential therapeutic implications for Alzheimer’s disease (Abbasi et al., 2018).
作用機序
Target of Action
The primary targets of “N-phenethyl-2-(2,3,5,6-tetramethylphenylsulfonamido)acetamide” are currently unknown. The compound is structurally similar to acetamide , which is known to interact with the aliphatic amidase expression-regulating protein in Pseudomonas aeruginosa . .
Pharmacokinetics
The compound has a molecular weight of 16322 , which is within the range that generally allows for good bioavailability. It is soluble in polar solvents such as ethanol, chloroform, and dimethyl sulfoxide , which could potentially facilitate its absorption and distribution in the body.
Safety and Hazards
特性
IUPAC Name |
N-(2-phenylethyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-14-12-15(2)17(4)20(16(14)3)26(24,25)22-13-19(23)21-11-10-18-8-6-5-7-9-18/h5-9,12,22H,10-11,13H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSXDCPMXPWIRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC(=O)NCCC2=CC=CC=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-methyl-1,2-oxazol-3-yl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2928982.png)
![N-(4-methoxyphenethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2928984.png)
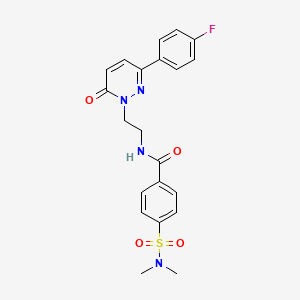
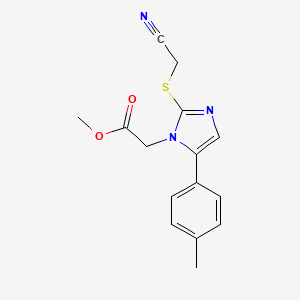
![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2928990.png)
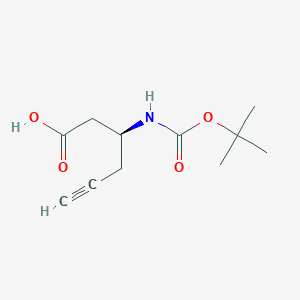
![3-(2,4-difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2928992.png)

![5-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide](/img/structure/B2928998.png)
![N-[4-(acetylamino)phenyl]-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2928999.png)
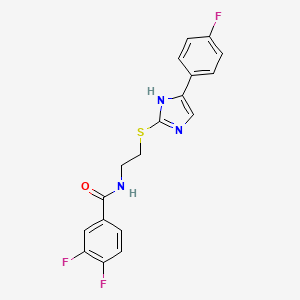
![2-Chloro-N-[[1-(2-phenylacetyl)pyrrolidin-3-yl]methyl]acetamide](/img/structure/B2929002.png)
